molecular formula C11H11N3O B1439191 4-(3-Methoxyphenyl)pyrimidin-2-amine CAS No. 1158235-36-9

4-(3-Methoxyphenyl)pyrimidin-2-amine

Cat. No.: B1439191
CAS No.: 1158235-36-9
M. Wt: 201.22 g/mol
InChI Key: ZLLWVWJXTPKEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Methoxyphenyl)pyrimidin-2-amine is a heterocyclic aromatic compound that features a pyrimidine ring substituted with a 3-methoxyphenyl group at the 4-position and an amino group at the 2-position

Biochemical Analysis

Biochemical Properties

4-(3-Methoxyphenyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization, which is crucial for cell division and intracellular transport . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, this compound interacts with inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell cycle arrest at the G2/M phase and promote apoptosis in cancer cell lines such as MCF-7 and HepG2 . This compound also affects the expression of genes involved in inflammation and cell proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the colchicine site of tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis . Additionally, it inhibits the activity of inflammatory mediators, reducing inflammation and promoting anti-inflammatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over timeIn vitro studies have demonstrated its sustained antiproliferative activity over time, while in vivo studies are required to assess its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant antiproliferative and anti-inflammatory activities without causing toxicity. At higher doses, it may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and metabolite levels. The compound’s metabolism and its effects on metabolic pathways are crucial for understanding its pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. Understanding its transport mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, affecting its biochemical interactions and therapeutic efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxyphenyl)pyrimidin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methoxyaniline and 2-chloropyrimidine.

    Nucleophilic Substitution: 3-Methoxyaniline undergoes nucleophilic substitution with 2-chloropyrimidine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to yield this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxyphenyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: 4-(3-Hydroxyphenyl)pyrimidin-2-amine.

    Reduction: this compound with an additional amino group.

    Substitution: Various alkylated derivatives of this compound.

Scientific Research Applications

4-(3-Methoxyphenyl)pyrimidin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antiviral activities.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.

    Chemical Biology: The compound is employed in the design of probes for studying biological pathways and mechanisms.

    Industrial Applications: It is utilized in the development of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)pyrimidin-2-amine: Similar structure but with the methoxy group at the 4-position of the phenyl ring.

    4-(3-Chlorophenyl)pyrimidin-2-amine: Similar structure but with a chlorine atom instead of a methoxy group.

    4-(3-Methylphenyl)pyrimidin-2-amine: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness

4-(3-Methoxyphenyl)pyrimidin-2-amine is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its binding affinity to certain biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

4-(3-methoxyphenyl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-15-9-4-2-3-8(7-9)10-5-6-13-11(12)14-10/h2-7H,1H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLLWVWJXTPKEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10656537
Record name 4-(3-Methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158235-36-9
Record name 4-(3-Methoxyphenyl)pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10656537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Methoxyphenyl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-(3-Methoxyphenyl)pyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-(3-Methoxyphenyl)pyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-(3-Methoxyphenyl)pyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-(3-Methoxyphenyl)pyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
4-(3-Methoxyphenyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.